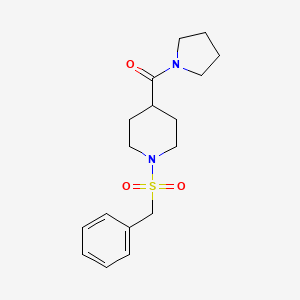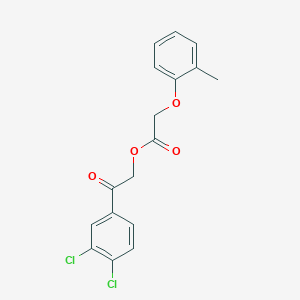
2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the treatment of precursor molecules with specific reagents to introduce or modify functional groups. For example, the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a related compound, was achieved by NBS treatment of 2,4-dichlorophenyl-4-methylphenoxyacetate. This ester serves as a key intermediate for further chemical transformations (Rene & Badet, 1994).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate" has been elucidated through techniques such as X-ray crystallography. For instance, a depside derivative was characterized, revealing its crystalline structure and providing insights into the spatial arrangement of atoms within the molecule (Lv et al., 2009).
Chemical Reactions and Properties
The chemical behavior of similar compounds includes reactions that modify the structure or functional groups, contributing to a diverse range of chemical properties. For example, the chlorination of phenols leads to various products depending on the reaction conditions, illustrating the reactivity and transformation capabilities of these compounds (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and applications. However, specific details on the physical properties of "2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate" were not identified in the searched literature and would typically be determined experimentally.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity with other chemicals, define the compound's interactions and stability under various conditions. While specific chemical properties of "2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate" were not detailed in the available literature, related studies on compound reactivity and interactions provide a basis for inferring potential behaviors (Cantillana et al., 2009).
Wissenschaftliche Forschungsanwendungen
Theoretical Studies and Corrosion Inhibition
Quantum chemical calculations have explored the molecular structures of related compounds for their potential as corrosion inhibitors. Studies have demonstrated that compounds with similar structures can effectively inhibit the corrosion of metals in acidic media, highlighting the relationship between molecular structure and inhibition efficiency. Theoretical parameters such as orbital energies and electron transfer have been correlated with experimental data, underscoring their significance in designing effective corrosion inhibitors (Zarrouk et al., 2014).
Organometallic Chemistry
Research into triorganotin(IV) complexes of related chemical frameworks has provided insights into the structural characteristics and potential applications of these compounds in materials science. The coordination chemistry of these complexes reveals their polymeric structures and unique bonding configurations, contributing to the understanding of organometallic compounds' properties and applications (Baul et al., 2002).
Environmental Chemistry and Herbicide Degradation
Studies on chlorophenoxy compounds like 2,4-D and MCPA have focused on their environmental impact, degradation pathways, and mechanisms. Biological agents, including bacteria and fungi, have been identified as effective in degrading these herbicides, reducing their persistence in the environment and mitigating potential toxicological risks. This research contributes to the development of bioremediation strategies for managing herbicide contamination (Serbent et al., 2019).
Photocatalytic Mineralization
Investigations into the photocatalytic degradation of compounds structurally related to 2-(3,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate have identified intermediate products and reaction kinetics. These studies highlight the role of photocatalysis in environmental remediation, offering insights into the mechanisms by which UV light and catalysts can break down persistent organic pollutants (Devi & Krishnamurthy, 2009).
Synthesis and Characterization of Novel Compounds
Research has also focused on synthesizing and characterizing novel compounds with structural similarities, investigating their antimicrobial activities and potential applications in medicinal chemistry. These studies contribute to the development of new therapeutic agents and enhance our understanding of structure-activity relationships (Fuloria et al., 2009).
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-11-4-2-3-5-16(11)22-10-17(21)23-9-15(20)12-6-7-13(18)14(19)8-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDUAPMMFTNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 2-(2-methylphenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



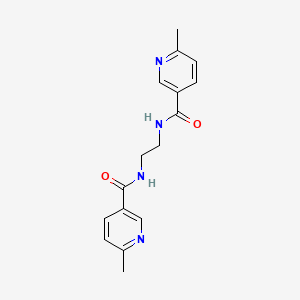


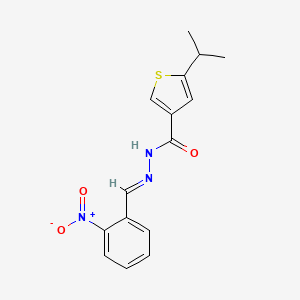
![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4579990.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)

![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)
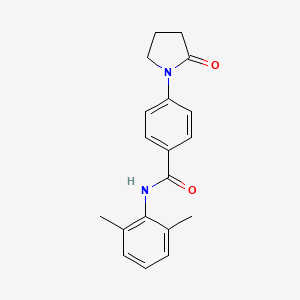
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)
